
Cesamet
Descripción general
Descripción
Cesamet is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Nabilone is an organic heterotricyclic compound and an organooxygen compound.
Aplicaciones Científicas De Investigación
Key Applications
-
Chemotherapy-Induced Nausea and Vomiting (CINV)
- Clinical Trials : Studies have demonstrated that Cesamet effectively reduces nausea and vomiting in patients undergoing chemotherapy. In a controlled trial, patients treated with this compound reported a significant reduction in CINV compared to those receiving placebo .
- Efficacy Data : The efficacy of this compound is often measured using the complete response rate (no vomiting and no rescue medication required). In trials, this rate was significantly higher in patients receiving this compound compared to placebo groups.
-
Chronic Pain Management
- Chronic Neuropathic Pain : Research indicates that this compound can alleviate chronic neuropathic pain, particularly in conditions like multiple sclerosis and diabetic neuropathy. A systematic review highlighted its effectiveness in providing pain relief where traditional medications failed .
- Case Study : A patient cohort study reported substantial pain reduction in patients treated with this compound for chronic pain conditions, with many experiencing a decrease in pain intensity scores by over 30% .
-
Sleep Disorders
- Insomnia and Sleep Quality : Recent studies have explored the use of this compound for improving sleep quality in patients with Parkinson's disease and other disorders characterized by sleep disturbances. One study reported a significant improvement in sleep quality metrics among participants using this compound compared to those on placebo .
- Data Analysis : The mean change in sleep quality scores was statistically significant (p < 0.005), demonstrating its potential as a treatment for insomnia.
-
Anxiety Disorders
- Anxiolytic Effects : Some studies have indicated that this compound may help reduce anxiety symptoms. A clinical trial reported a dramatic improvement in anxiety levels among participants treated with nabilone compared to those receiving placebo .
- Adverse Effects : While effective, the use of this compound can lead to side effects such as drowsiness and dizziness, which necessitates careful monitoring during treatment .
Comparative Efficacy Table
Application | Study Type | Outcome Measure | Result |
---|---|---|---|
Chemotherapy-Induced Nausea | Randomized Controlled | Complete Response Rate | Higher in nabilone group (p < 0.01) |
Chronic Neuropathic Pain | Cohort Study | Pain Intensity Reduction | 30% reduction observed |
Sleep Disorders | Open-label Trial | Sleep Quality Score | Significant improvement (p < 0.005) |
Anxiety Disorders | Clinical Trial | Anxiety Level Reduction | Dramatic improvement (p < 0.001) |
Safety and Side Effects
While this compound has proven efficacy, it is essential to consider its safety profile. Common side effects include:
- Drowsiness
- Dry mouth
- Dizziness
- Euphoria
Most side effects are mild to moderate but can vary based on dosage and individual patient response. Monitoring is crucial, especially during initial dosing or when adjusting doses due to potential psychotomimetic effects .
Propiedades
IUPAC Name |
1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBBEABIDMGGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860624 | |
Record name | 1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]pyran-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56496-90-3 | |
Record name | 3-(1,1-Dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56496-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Dibenzo(b,d)pyran-9-one, 3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.